molecular formula C9H11NO2 B1423858 5,6,7,8-Tetrahydroisoquinoline-1,3-diol CAS No. 36556-02-2

5,6,7,8-Tetrahydroisoquinoline-1,3-diol

Cat. No.: B1423858
CAS No.: 36556-02-2
M. Wt: 165.19 g/mol
InChI Key: KIBWBJZQFURZIF-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroisoquinoline-1,3-diol is a chemical compound belonging to the class of tetrahydroisoquinolines These compounds are known for their diverse biological activities and are often found in various natural products and synthetic analogs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol can be achieved through several methods. One common approach involves the reduction of 5,6,7,8-tetrahydroisoquinoline using sodium in ethanol, which yields trans-decahydroquinolines . Another method includes the use of multicomponent reactions for the C(1)-functionalization of tetrahydroisoquinolines, which can be achieved through the isomerization of iminium intermediates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic hydrogenation and other reduction techniques are common in industrial settings to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroisoquinoline-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

5,6,7,8-Tetrahydroisoquinoline-1,3-diol can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-hydroxy-5,6,7,8-tetrahydro-2H-isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-8-5-6-3-1-2-4-7(6)9(12)10-8/h5H,1-4H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBWBJZQFURZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(NC(=O)C=C2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716464
Record name 1-Hydroxy-5,6,7,8-tetrahydroisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36556-02-2
Record name 1-Hydroxy-5,6,7,8-tetrahydroisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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